molecular formula C11H13N5O B5706423 N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide

N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No. B5706423
M. Wt: 231.25 g/mol
InChI Key: YHEWSWBQMVBRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide” is a derivative of benzylamine and 1,2,4-triazole . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . 1,2,4-Triazole is a class of heterocyclic compounds that contain the 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms and two carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide” are not specified in the sources I found .

Scientific Research Applications

Medicinal Chemistry: CSNK2A Inhibitors

N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide: derivatives have been synthesized as inhibitors of the enzyme CSNK2A , which plays a crucial role in cellular homeostasis . These inhibitors have shown potential in improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility. The modifications on the benzyl ring, such as electron-withdrawing or donating substituents, have been crucial in maintaining CSNK2A activity, indicating the compound’s versatility in drug design.

Pharmacology: Antiviral Research

In pharmacological research, the triazole nucleus, to which the compound belongs, is a central component in drugs with antiviral properties . The ability of triazole derivatives to bind with various enzymes and receptors makes them valuable in the development of new antiviral agents, potentially offering a platform for the synthesis of novel medications to combat viral infections.

Bioorganic Synthesis: Cross-Linking Reagents

The compound has potential applications in bioorganic synthesis, particularly as a cross-linking reagent for biomacromolecules . This application is significant in the context of hemoglobin subunits, where cross-linking can lead to the development of blood substitutes, a critical area of biomedical research.

Agriculture: Disease Control and Crop Protection

Triazole compounds are known for their use in agriculture, particularly in disease control and crop protection . They serve as the basis for developing fungicides and pesticides, helping protect crops from various diseases and pests, thereby ensuring food security.

Industry: Material Science and Chemical Biology

In the industrial sector, triazole derivatives, including the compound , find applications in material science and chemical biology . Their unique properties are exploited in the synthesis of polymers, supramolecular chemistry, and bioconjugation, contributing to advancements in materials science.

Safety and Hazards

The safety and hazards associated with “N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide” are not specified in the sources I found .

Mechanism of Action

Pharmacokinetics

Information on the pharmacokinetics of N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.

properties

IUPAC Name

N-[3-(benzylamino)-1H-1,2,4-triazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(15-16-11)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEWSWBQMVBRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NN1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(benzylamino)-4H-1,2,4-triazol-3-yl]acetamide

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